molecular formula C10H21NO4 B1675357 Lucerastat CAS No. 141206-42-0

Lucerastat

Numéro de catalogue B1675357
Numéro CAS: 141206-42-0
Poids moléculaire: 219.28 g/mol
Clé InChI: UQRORFVVSGFNRO-XFWSIPNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase . It offers a potential new treatment approach for all patients living with Fabry disease, irrespective of the mutation type of the GLA gene .


Molecular Structure Analysis

Lucerastat has the chemical formula C10H21NO4 . Its exact mass is 219.15 and its molecular weight is 219.281 .


Physical And Chemical Properties Analysis

Lucerastat has a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol .

Applications De Recherche Scientifique

Fabry Disease Treatment

  • Application Summary : Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase, offering a potential new treatment approach for all patients living with Fabry disease, irrespective of the mutation type of the GLA gene .
  • Methods of Application : In the MODIFY Phase 3 study, 118 patients were randomized in a 2:1 ratio to receive either lucerastat (80 patients) or placebo (38 patients). At the end of the 6-month double-blind period, 107 patients entered an ongoing open label extension (OLE) study .
  • Results : Lucerastat did not meet the primary endpoint of reducing neuropathic pain during 6 months of treatment versus placebo. However, observations were made on renal function and cardiac echocardiography which, if confirmed with longer-term data, would indicate a treatment effect on the main organs affected by the disease .

Cardiac Repolarization

  • Application Summary : The glucosylceramide synthase inhibitor lucerastat has potential to provide oral substrate reduction therapy in Fabry disease, regardless of the patient´s underlying mutation .
  • Methods of Application : In a randomized, double-blind, placebo-controlled phase 1 study, single oral doses of 2000 and 4000 mg lucerastat were investigated .
  • Results : Lucerastat up to a dose of 4000 mg has no clinically relevant liability to prolong the QT interval or any clinically relevant effect on other ECG parameters .

Long-term Kidney and Heart Benefits

  • Application Summary : Lucerastat, an investigational oral therapy for Fabry disease, may be of benefit to patients’ kidneys and the heart .
  • Methods of Application : An open-label extension of the Phase 3 MODIFY trial is being continued to better determine if lucerastat may be of benefit to patients’ kidneys and the heart . Many patients have been treated for 1 year and some for up to 2 years .
  • Results : An interim analysis of 107 patients continuing in the open-label extension showed a potential for kidney and cardiac benefits that needs to be confirmed with longer-term data . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .

Orientations Futures

Lucerastat is under investigation in clinical trial NCT03425539 (Efficacy and Safety of Lucerastat Oral Monotherapy in Adult Subjects With Fabry Disease) . The company is consulting with health authorities about the regulatory pathway for Lucerastat . The open-label extension of the Phase 3 MODIFY trial will continue to better determine if Lucerastat may be of benefit to patients’ kidneys and the heart .

Propriétés

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucerastat

CAS RN

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucerastat
Reactant of Route 2
Reactant of Route 2
Lucerastat
Reactant of Route 3
Reactant of Route 3
Lucerastat
Reactant of Route 4
Lucerastat
Reactant of Route 5
Lucerastat
Reactant of Route 6
Lucerastat

Citations

For This Compound
227
Citations
N Guérard, D Oder, P Nordbeck… - Clinical …, 2018 - Wiley Online Library
… The safety, tolerability, pharmacodynamics, and pharmacokinetics of oral lucerastat … lucerastat 1,000 mg bid for 12 weeks in addition to enzyme replacement therapy (ERT; the lucerastat …
Number of citations: 101 ascpt.onlinelibrary.wiley.com
RWD Welford, A Mühlemann, M Garzotti… - Human molecular …, 2018 - academic.oup.com
… Lucerastat is an orally bioavailable inhibitor of … Here we investigated the ability of lucerastat to lower Gb3, … Lucerastat dose dependently reduced Gb3 in all cell lines. For 13 …
Number of citations: 38 academic.oup.com
N Guérard, O Morand, J Dingemanse - Orphanet journal of rare diseases, 2017 - Springer
… or 1000 mg lucerastat. Eight additional subjects received two doses of 1000 mg lucerastat or … In the MAD study, 37 subjects received placebo or 200, 500, or 1000 mg bid lucerastat for 7 …
Number of citations: 49 link.springer.com
N Guérard, C Zwingelstein… - The Journal of Clinical …, 2017 - Wiley Online Library
… just prior to lucerastat administration on day 1. In this study, all AEs were recorded from lucerastat administration until EoS to assess the safety of a single dose of lucerastat. The study …
Number of citations: 13 accp1.onlinelibrary.wiley.com
ML Boof, A Halabi, M Ufer, J Dingemanse - European Journal of Clinical …, 2020 - Springer
… state on the single-dose pharmacokinetics (PK) of 500 mg lucerastat. The safety and tolerability of lucerastat administered alone and concomitantly with cimetidine were also evaluated. …
Number of citations: 5 link.springer.com
R Welford, A Mühleman, D Priestman… - 5th Update on Fabry …, 2017 - ora.ox.ac.uk
Fabry disease (FD) is a lysosomal storage disorder caused by mutations in the GLA gene coding for α-galactosidase A (α-GalA). These mutations lead to the accumulation of α-GalA …
Number of citations: 7 ora.ox.ac.uk
MS Mueller, PN Sidharta, C Voors-Pette… - Orphanet Journal of …, 2020 - Springer
… of lucerastat on ΔΔQTcF was predicted as 0.39 ms (90% confidence interval [CI] − 0.13 to 0.90) and 1.69 ms (90% CI 0.33–3.05) at lucerastat … up to lucerastat plasma concentrations of …
Number of citations: 2 link.springer.com
D Priestman, R Welford, F Platt, A Muhlemann… - …, 2017 - ora.ox.ac.uk
Fabry disease (FD) is a lysosomal disorder caused by mutations in the GLA gene coding for α‑galactosidase A (α‑GalA). These mutations lead to the accumulation of α‑GalA substrates, …
Number of citations: 0 ora.ox.ac.uk
C Wanner, V Kimonis, J Politei, DG Warnock… - Molecular Genetics and …, 2022 - Elsevier
… Lucerastat is currently being investigated in the MODIFY … ) load in tissues, lucerastat has disease-modifying potential … Patients were randomized (2:1) to receive either oral lucerastat …
Number of citations: 3 www.sciencedirect.com
N Guérard, D Oder, P Nordbeck, C Zwingelstein… - Molecular Genetics and …, 2017 - infona.pl
Lucerastat, an iminosugar for substrate reduction therapy: safety, tolerability, pharmacodynamics, and pharmacokinetics in adult subjects with Fabry disease …
Number of citations: 2 www.infona.pl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.